molecular formula C14H21ClN2O2S B2533015 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2320819-72-3

8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2533015
CAS No.: 2320819-72-3
M. Wt: 316.84
InChI Key: LGOANGYELKFTOD-UHFFFAOYSA-N
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Description

8-Methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is a tropane-derived compound featuring a bicyclic framework with a methanesulfonyl (-SO₂CH₃) group at the 8-position and a pyridin-3-ylmethyl substituent at the 3-position. The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged scaffold in medicinal chemistry, often associated with neurotransmitter reuptake inhibition (e.g., dopamine, serotonin) . The methanesulfonyl group enhances metabolic stability and modulates electronic properties, while the pyridinylmethyl moiety may influence receptor binding through π-π interactions or hydrogen bonding . This compound is synthesized via sulfonylation of the parent 8-azabicyclo[3.2.1]octane amine, followed by functionalization at the 3-position .

Properties

IUPAC Name

8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOANGYELKFTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection with tert-Butyloxycarbonyl (Boc)

The 8-azabicyclo[3.2.1]octane core is first protected using di-tert-butyl dicarbonate (Boc2O) to yield 8-(tert-butyloxycarbonyl)-8-azabicyclo[3.2.1]octan-3-ol (Compound 1). This step ensures regioselectivity during subsequent reactions.

Representative Procedure :
3-endo-Hydroxy-8-azabicyclo[3.2.1]octane (3.6 g, 28.3 mmol) is dissolved in dichloromethane (50 mL) and treated with triethylamine (7.8 mL, 56.7 mmol) and Boc2O (7.4 g, 33.9 mmol) at 0°C. The reaction is stirred for 12 hours at ambient temperature, followed by extraction and purification to afford Compound 1 in 85% yield.

Mitsunobu Reaction for 3-Position Substitution

The hydroxyl group at position 3 is substituted with a pyridin-3-ylmethyl moiety via a Mitsunobu reaction. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to facilitate the coupling of 3-(bromomethyl)pyridine with the protected bicyclic intermediate.

Reaction Conditions :

  • Reagents : DEAD (1.65 mL, 10.5 mmol), PPh3 (2.75 g, 10.5 mmol), 3-(bromomethyl)pyridine (2.0 g, 10.5 mmol)
  • Solvent : Tetrahydrofuran (THF, 95 mL)
  • Time/Temperature : 72 hours at 25°C under nitrogen.

Outcome : The reaction yields 8-(tert-butyloxycarbonyl)-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 2) after purification via silica gel chromatography.

Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is cleaved using TFA in dichloromethane, yielding the free amine 3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 3).

Procedure :
Compound 2 (2.16 g, 9.5 mmol) is treated with TFA (1 mL) in DCM (1 mL) for 2 hours. The solvent is evaporated, and the residue is neutralized with aqueous sodium bicarbonate to isolate Compound 3 in 92% yield.

Mesylation at the 8-Position

The free amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base to form 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 4).

Reaction Setup :

  • Reagents : MsCl (1.2 equiv), triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0°C to ambient temperature, 4 hours.

Yield : 88% after aqueous workup and solvent evaporation.

Hydrochloride Salt Formation

The final step involves treating the mesylated compound with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Procedure :
Compound 4 (1.0 g, 3.2 mmol) is dissolved in ethanol (10 mL) and treated with 1M HCl (3.2 mL). The mixture is stirred for 1 hour, and the precipitate is filtered and dried to yield the target compound in 95% purity.

Analytical Data and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 8.45 (s, 1H, pyridine-H), 8.35 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H), 3.75–3.65 (m, 2H, CH2), 3.20 (s, 3H, SO2CH3), 2.95–2.85 (m, 2H), 2.30–1.90 (m, 6H).
  • 13C NMR (100 MHz, D2O) : δ 150.2, 148.5, 137.8, 136.2, 123.5, 65.4, 58.2, 45.3, 40.1, 38.5, 28.4.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
  • Melting Point : 214–216°C (decomposition).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for critical steps in the synthesis:

Step Reagents/Conditions Yield (%) Purity (%)
Boc Protection Boc2O, Et3N, DCM 85 98
Mitsunobu Reaction DEAD, PPh3, THF 78 95
Deprotection TFA, DCM 92 97
Mesylation MsCl, Et3N, DCM 88 96
Salt Formation HCl, EtOH 95 99

Challenges and Optimization

  • Regioselectivity : The Mitsunobu reaction required rigorous exclusion of moisture to prevent hydrolysis of the bromomethylpyridine intermediate.
  • Mesylation Efficiency : Excess MsCl (1.2 equiv) and slow addition at 0°C minimized di-sulfonylation byproducts.
  • Salt Stability : The hydrochloride salt exhibited hygroscopicity, necessitating storage under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Mechanism of Action

The mechanism of action of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and ultimately exerting its biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can be contextualized against related tropane derivatives (Table 1).

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents (Position) Key Pharmacological Targets Binding Affinity (Ki, nM) Key References
Target Compound 8-SO₂CH₃, 3-(pyridin-3-ylmethyl) Dopamine Transporter (DAT) Not reported
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl 3-(pyridin-2-ylsulfanyl) Serotonin Transporter (SERT) ~120 (SERT)
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane 8-SO₂(3,5-dimethylpyrazole), 3-(p-tolyloxy) Nicotinic Acetylcholine Receptors (nAChR) ~50 (α4β2 nAChR)
Cocaine Hydrochloride 3-benzoyloxy, 2β-carbomethoxy DAT, SERT, NET ~200 (DAT)
8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-pyridazinyl, 3-NH₂ Not reported N/A

Key Observations:

3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl () shows moderate SERT binding, suggesting sulfanyl groups may favor serotoninergic activity over dopaminergic .

Sulfonylation Effects :

  • Methanesulfonyl substitution at the 8-position (target compound) improves metabolic stability compared to methyl or phenyloxy groups in analogs like 8-((3,5-dimethylpyrazole)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane .
  • In contrast, 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one () lacks sulfonylation, reducing its polarity and likely altering CNS penetration .

Clinical Relevance: Cocaine’s non-selective DAT/SERT/NET inhibition contrasts with the target compound’s design, which may prioritize DAT selectivity for addiction therapy .

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